2-Bromo-1,4-dichlorobenzene

Overview

Description

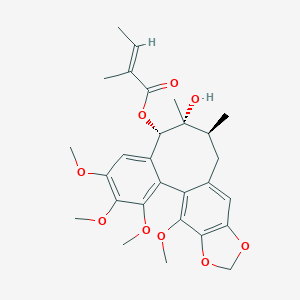

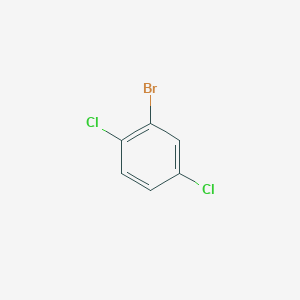

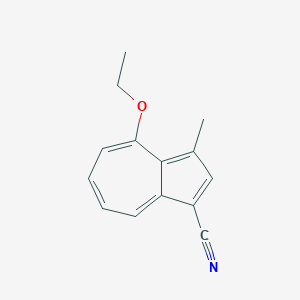

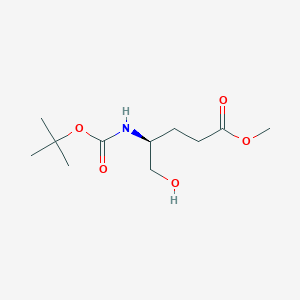

2-Bromo-1,4-dichlorobenzene is an aryl halide . It has a linear formula of BrC6H3Cl2 . Its molecular weight is 225.90 . The CAS number for 2-Bromo-1,4-dichlorobenzene is 1435-50-3 .

Synthesis Analysis

2-Bromo-1,4-dichlorobenzene may be used in the synthesis of 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene and 1,4-dichloro-2-[(E)-2-(3-chlorophenyl)ethenyl]benzene .Molecular Structure Analysis

The molecular geometry, natural bond orbital (NBO), and nonlinear optical (NLO) properties analyses have been obtained by DFT calculations . The structure of 2-Bromo-1,4-dichlorobenzene is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Nucleophilic aromatic substitution reactions are common for aryl halides . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis

2-Bromo-1,4-dichlorobenzene has a melting point of 32-36 °C . Its molecular weight is 225.89 g/mol . The molecular formula is C6H3BrCl2 .Scientific Research Applications

2-Bromo-1,4-dichlorobenzene: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: 2-Bromo-1,4-dichlorobenzene is utilized as an aryl halide in the synthesis of various organic compounds. It serves as a precursor for:

- 1,4-Dichloro-2-[(E)-2-(3-chlorophenyl)ethenyl]benzene These compounds are important intermediates in the production of more complex molecules used in pharmaceuticals and agrochemicals .

Electrophilic Aromatic Substitution: This compound is involved in electrophilic aromatic substitution reactions, which are fundamental to the field of aromatic chemistry. It undergoes reactions such as bromination, which is crucial for modifying the structure of benzene derivatives .

Pharmaceutical Research: In pharmaceutical research, 2-Bromo-1,4-dichlorobenzene is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity allows for the introduction of functional groups that are pivotal for the medicinal properties of drugs.

Agrochemical Development: The compound’s derivatives are used in developing agrochemicals such as pesticides and herbicides. Its reactivity with various organic molecules makes it a valuable building block in creating compounds that protect crops from pests and diseases.

Material Science: In material science, 2-Bromo-1,4-dichlorobenzene is used to synthesize polymers and other materials with specific properties like thermal stability or electrical conductivity.

Dye Manufacturing: It serves as a starting material in the synthesis of dyes and pigments, where it undergoes various chemical reactions to produce colorants for textiles and other materials.

Environmental Studies: Researchers use this compound to study degradation processes and environmental impact assessments related to halogenated aromatic compounds.

Analytical Chemistry: It is also employed as a standard or reference material in analytical chemistry to calibrate instruments or validate methods used in the detection and quantification of chemicals.

For further detailed information on each application, additional research and access to specialized databases would be required.

MilliporeSigma - 2-Bromo-1,4-dichlorobenzene Thermo Fisher Scientific - 2-Bromo-1,4-dichlorobenzene Chemistry LibreTexts - Electrophilic Aromatic Substitution Khan Academy - Reactions at the Benzylic Position

Mechanism of Action

Target of Action

2-Bromo-1,4-dichlorobenzene, also known as 1-Bromo-2,5-dichlorobenzene , is an organic compound that primarily targets the benzene ring in its mechanism of action . The benzene ring is a crucial component of many biological molecules, including proteins and DNA, and plays a significant role in their structure and function.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, 2-Bromo-1,4-dichlorobenzene) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-1,4-dichlorobenzene are primarily those involving the synthesis of benzene derivatives . The compound’s electrophilic aromatic substitution can lead to the formation of various benzene derivatives, which can then participate in further biochemical reactions.

Pharmacokinetics

Given its chemical structure, it is likely to be lipophilic and may accumulate in fatty tissues if consumed .

Result of Action

The molecular and cellular effects of 2-Bromo-1,4-dichlorobenzene’s action are largely dependent on the specific biochemical pathways and targets it interacts with. For instance, it has been used as a reactant in the synthesis of C-13 and C-14-labeled versions of the investigational proteasome inhibitor MLN9708 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1,4-dichlorobenzene. For example, the compound’s solubility in water is low, suggesting that it may be more stable and effective in non-aqueous environments . Additionally, the compound’s reactivity may be influenced by temperature, pH, and the presence of other chemical species in the environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-bromo-1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXVQBCRONSPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075185 | |

| Record name | Benzene, 2-bromo-1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,4-dichlorobenzene | |

CAS RN |

1435-50-3, 68583-99-3 | |

| Record name | 2-Bromo-1,4-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,4-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, brominated chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068583993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, brominated chlorinated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-bromo-1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, brominated chlorinated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-bromo-1,4-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 2-Bromo-1,4-dichlorobenzene in the synthesis of CI-937 and CI-942?

A1: 2-Bromo-1,4-dichlorobenzene serves as a crucial starting material in the synthesis of CI-937 and CI-942 []. Its structure allows for sequential reactions, ultimately leading to the formation of the complex anthrapyrazole ring system found in these potential anticancer agents. The researchers specifically utilized 2-Bromo-1,4-dichlorobenzene to introduce radiolabeled carbon-14 into the final compounds. This labeling is essential for tracking the drugs' distribution and metabolism within biological systems, aiding in preclinical and potentially clinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

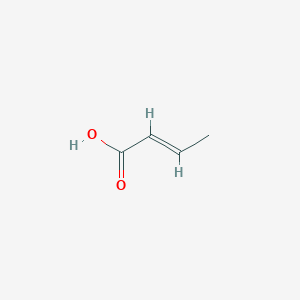

![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)

![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)